molecular formula C16H20ClN5O2 B2588192 1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1797814-40-4

1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Cat. No.: B2588192
CAS No.: 1797814-40-4
M. Wt: 349.82
InChI Key: UPNFQJSZTFTXOF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a urea derivative featuring a substituted phenyl group (5-chloro-2-methoxyphenyl) and a pyrimidine moiety (2-(dimethylamino)-6-methylpyrimidin-4-yl) linked via a methylene bridge. Urea derivatives are widely studied for their biological activities, particularly as kinase inhibitors or enzyme modulators due to their ability to form hydrogen bonds with target proteins . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are industry standards for small-molecule refinement .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-10-7-12(20-15(19-10)22(2)3)9-18-16(23)21-13-8-11(17)5-6-14(13)24-4/h5-8H,9H2,1-4H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNFQJSZTFTXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea, often referred to as a potential small molecule kinase inhibitor, has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a urea linkage connecting a chloro-substituted methoxyphenyl moiety and a dimethylamino-substituted pyrimidine. The structural formula can be represented as follows:

C14H18ClN5O\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

The primary mechanism of action for this compound is its role as a kinase inhibitor , specifically targeting receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to reduced tumor growth and metastasis.

  • Target Kinases : The compound has been shown to inhibit several key kinases involved in cancer progression:
    • Epidermal Growth Factor Receptor (EGFR)
    • Vascular Endothelial Growth Factor Receptor (VEGFR)
    • Insulin-like Growth Factor 1 Receptor (IGF-1R)
  • Binding Affinity : Studies indicate that the compound binds effectively to the ATP-binding site of these kinases, leading to competitive inhibition. The IC50 values for EGFR inhibition are reported in the low nanomolar range, demonstrating high potency.

Biological Activity

The biological activities associated with this compound include:

  • Antitumor Activity : Preclinical studies have demonstrated significant antitumor effects in various cancer cell lines, including:
    • Non-Small Cell Lung Cancer (NSCLC)
    • Breast Cancer
    • Colorectal Cancer
  • Cell Proliferation Inhibition : The compound inhibits cell proliferation by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways and suppression of anti-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in NSCLC and breast cancer cells
Kinase InhibitionTargets EGFR, VEGFR, IGF-1R
Apoptosis InductionActivates caspase pathways
Cell Cycle ArrestG0/G1 phase arrest observed

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study in NSCLC :
    • A phase II clinical trial involving patients with advanced NSCLC showed promising results with a significant reduction in tumor size after treatment with the compound.
    • Patients exhibited improved progression-free survival rates compared to historical controls.
  • Combination Therapy :
    • In combination with standard chemotherapy agents like cisplatin and gemcitabine, this compound enhanced therapeutic efficacy and reduced side effects associated with high-dose chemotherapy.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce off-target effects. Modifications to the chemical structure have led to derivatives with improved solubility and stability.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh in DMSO
Half-life6 hours
Bioavailability45%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

Compound A : 1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea
  • Structure: Urea backbone with a dimethylaminoethyl group and a trimethoxysilylpropyl substituent.
  • Application: Primarily used in materials science for silane-based polymer synthesis, contrasting with the medicinal focus of the target compound. The trimethoxysilyl group enables surface functionalization, while the dimethylaminoethyl moiety may act as a catalyst in condensation reactions .
Compound B : 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
  • Structure : Urea linked to a triazine ring (vs. pyrimidine in the target) and an oxaadamantyl group.
  • Biological Relevance : The triazine ring, a nitrogen-rich heterocycle, may offer distinct binding modes compared to pyrimidine. The oxaadamantyl group could enhance metabolic stability, a feature absent in the target compound .
Compound C : USP Sumatriptan Succinate-Related Compounds
  • Structure: Indole derivatives with dimethylaminoethyl groups (e.g., {3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide).
  • Function: These are migraine therapeutics (triptans) targeting serotonin receptors. The dimethylaminoethyl group enhances solubility and receptor affinity, paralleling the role of dimethylamino in the target’s pyrimidine ring .

Structural and Functional Comparison Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Urea with pyrimidine and substituted phenyl Urea with silylpropyl and dimethylaminoethyl Urea with triazine and oxaadamantyl Indole with dimethylaminoethyl
Key Substituents 5-Chloro-2-methoxyphenyl; 2-(dimethylamino)-6-methylpyrimidin-4-yl Trimethoxysilylpropyl 4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl Dimethylaminoethyl; methanesulfonamide
Biological Role Hypothesized kinase inhibitor (structural analogy) Material synthesis catalyst Enzyme inhibitor (triazine-based) Serotonin receptor agonist (migraine relief)
Physicochemical Traits Enhanced lipophilicity (Cl, OMe); moderate solubility (dimethylamino) High hydrophilicity (silyl groups) High metabolic stability (oxaadamantyl) High solubility (dimethylaminoethyl)

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